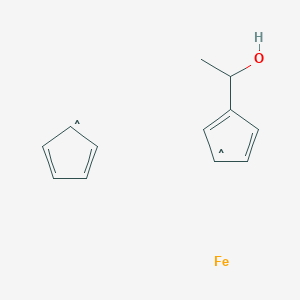

alpha-Hydroxyethylferrocene

Description

Structure

2D Structure

Properties

Molecular Formula |

C12H14FeO |

|---|---|

Molecular Weight |

230.08 g/mol |

InChI |

InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H; |

InChI Key |

NJPGTUIMEAOISI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C[CH]C=C1)O.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Hydroxyethylferrocene and Its Analogues

Established and Novel Synthetic Routes for alpha-Hydroxyethylferrocene

Reduction of alpha-Ketoferrocene Precursors

A primary and well-established method for producing this compound is the reduction of its corresponding ketone precursor, acetylferrocene (B1663952). nasa.govthieme-connect.comsorbonne-universite.frrsc.org This transformation is commonly achieved using hydride-reducing agents.

One of the most frequently employed reagents for this purpose is sodium borohydride (B1222165) (NaBH₄). thieme-connect.comsorbonne-universite.frrsc.org The reaction is typically carried out in a protic solvent such as methanol (B129727). For instance, treating acetylferrocene with sodium borohydride in methanol at room temperature yields this compound in high yields, often around 98%. thieme-connect.comsorbonne-universite.fr Another protocol involves the portion-wise addition of solid sodium borohydride to a solution of acetylferrocene in methanol at 0°C, followed by stirring at room temperature, which also provides the desired alcohol. rsc.org

Lithium aluminum hydride (LiAlH₄) is another powerful reducing agent used for this conversion. In one procedure, solid LiAlH₄ is added to a solution of 2-amino-1-cyanoethylferrocene in anhydrous diethyl ether, and the mixture is stirred overnight at room temperature to produce 2-amino-1-hydroxyethylferrocene. mdpi.com

The following table summarizes typical reduction reactions of acetylferrocene.

| Precursor | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Acetylferrocene | Sodium Borohydride (NaBH₄) | Methanol | 98% | thieme-connect.comsorbonne-universite.fr |

| Acetylferrocene | Sodium Borohydride (NaBH₄) | Methanol | 76% | rsc.org |

| 2-Amino-1-cyanoethylferrocene | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 23% | mdpi.com |

Organometallic Approaches in Ferrocenyl Alcohol Synthesis

Organometallic reagents play a crucial role in the synthesis of this compound and its analogues, primarily through the addition of organolithium or Grignard reagents to ferrocene (B1249389) aldehydes. For example, the reaction of lithioferrocene with appropriate aldehydes can produce various ferrocenyl alcohols. acs.org Similarly, reacting organolithium compounds with ferrocenecarboxaldehyde is a common method. acs.org

Another organometallic approach involves the ortho-lithiation of ferrocene derivatives. This method allows for the directed functionalization of the cyclopentadienyl (B1206354) ring, leading to the synthesis of planar chiral ferrocene derivatives. scilit.com For instance, free ferrocenyl alcohols can undergo ortho-lithiation to create new C-C bonds with high diastereoselectivity. scilit.com

Stereoselective Synthesis of Chiral this compound Isomers

The demand for enantiomerically pure this compound has driven the development of several stereoselective synthetic strategies.

Asymmetric Reduction Strategies

Asymmetric reduction of acetylferrocene is a direct route to chiral this compound. This can be achieved using chiral reducing agents or catalysts. One highly effective method employs trichlorosilane (B8805176) (Cl₃SiH) in the presence of a chiral N-formyl-l-proline-derived activator. This system can reduce acetylferrocene to the corresponding alcohol with outstanding enantioselectivity, achieving up to 99.7% enantiomeric excess (ee). acs.org

The following table details the asymmetric reduction of acetylferrocene.

| Ketone | Reducing System | Enantiomeric Excess (ee) | Configuration | Reference |

|---|---|---|---|---|

| Acetylferrocene | Cl₃SiH, N-formyl-α'-(2,4,6-triethylphenyl)-l-proline | 99.7% | Not Specified | acs.org |

Biocatalytic Resolution and Desymmetrization of Ferrocene Substrates

Biocatalysis offers a green and highly selective alternative for producing chiral ferrocenyl alcohols. tandfonline.comoup.com This approach includes kinetic resolution of racemic mixtures and desymmetrization of prochiral or meso-compounds. researchgate.netscispace.comsrce.hr

Microbial reduction of acetylferrocene has been successfully demonstrated using various microorganisms, particularly yeasts and bacteria of the genera Nocardia and Pseudomonas. tandfonline.comoup.com For example, incubation of acetylferrocene with cultures of Candida tropicalis or Nocardia erythropolis can yield (S)-alpha-hydroxyethylferrocene with varying yields and enantiomeric purities. tandfonline.com

Enzymes, such as lipases, are also employed for the kinetic resolution of racemic ferrocene derivatives. scispace.comresearchgate.net For instance, the acetylation of meso,dl-1,1′-bis(α-hydroxyethyl)ferrocene using Pseudomonas cepacia lipase (B570770) as a catalyst allows for the separation of the (R,R)-enantiomer (as its diacetate) from the free (S,S)-diol. scispace.comresearchgate.net

The table below presents results from the microbial reduction of acetylferrocene.

| Microorganism | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Nocardia erythropolis IAM 12122 | S | 54% | 83% | tandfonline.com |

| Candida tropicalis | S | 25% | 32% | tandfonline.com |

Chiral Auxiliary-Mediated Synthesis of this compound Structures

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the context of ferrocene chemistry, chiral auxiliaries can be used to direct the formation of specific stereoisomers. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of amide enolates, a principle that can be applied to the synthesis of chiral ferrocene derivatives. wikipedia.org

This strategy often involves the attachment of the auxiliary to the ferrocene core, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com

Diastereoselective Control in α-Hydroxyethylferrocene Formation

The synthesis of α-hydroxyethylferrocene in an enantiomerically pure form is predominantly achieved through the asymmetric reduction of its corresponding ketone, acetylferrocene. This transformation is a cornerstone for accessing chiral ferrocene derivatives. Diastereoselective control is exerted through two main strategies: biocatalytic reduction and reduction using chiral chemical reagents or catalysts.

Microbial reduction offers an effective and environmentally benign route. A wide range of microorganisms, particularly yeasts and certain bacteria, have been screened for their ability to reduce acetylferrocene. These biocatalytic systems often exhibit high enantioselectivity, predominantly yielding the (S)-enantiomer of α-hydroxyethylferrocene. For instance, various strains of Nocardia and Saccharomyces have demonstrated the ability to produce (S)-α-hydroxyethylferrocene with high enantiomeric excess (e.e.). researchgate.net

Chemical methods provide an alternative powerful approach. The use of trichlorosilane (Cl₃SiH) in the presence of a catalytic amount of a chiral N-formyl-α'-(2,4,6-triethylphenyl)-L-proline activator has been shown to reduce acetylferrocene to the corresponding alcohol with an outstanding 99.7% e.e. researchgate.net This method highlights the efficacy of chiral organic activators in achieving high levels of stereocontrol. Another approach involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. scholaris.caresearchgate.net While not always directly applied to acetylferrocene reduction in all literature, the principle underpins many asymmetric syntheses.

Below is a table summarizing selected methods for the diastereoselective formation of α-hydroxyethylferrocene.

| Method | Catalyst / Microorganism | Product Configuration | Enantiomeric Excess (e.e.) (%) |

| Microbial Reduction | Nocardia erythropolis IAM 12122 | S | 83 |

| Microbial Reduction | Candida tropicalis IFO 199 | S | 32 |

| Chemical Reduction | Cl₃SiH / cis-N-formyl-α'-(2,4,6-triethylphenyl)-L-proline | R | 99.7 |

Derivatization and Functionalization of α-Hydroxyethylferrocene

The hydroxyl group of α-hydroxyethylferrocene is a key functional handle that allows for a multitude of subsequent chemical transformations, enabling the synthesis of a diverse range of ferrocene-containing molecules and materials.

Alkylation and Arylation Reactions on the Hydroxyl Group

The hydroxyl group of α-hydroxyethylferrocene can undergo O-alkylation to form ethers. This is typically achieved under basic conditions. For example, the reaction of N,N,N-trimethyl-α-ferrocenylethylammonium iodide with sodium in excess methyl salicylate (B1505791) was observed to produce 1-ferrocenylethyl methyl ether as a side product, demonstrating the feasibility of O-alkylation. core.ac.uk Similarly, reaction in ethanol (B145695) can yield the corresponding ethyl ether. core.ac.uk These reactions proceed via the formation of an alkoxide intermediate which then acts as a nucleophile.

Direct O-arylation of alcohols to form aryl ethers is a significant transformation. google.com While specific examples for the direct O-arylation of α-hydroxyethylferrocene are not extensively detailed, general methods using transition metal catalysts, such as copper or palladium complexes, are widely applicable for coupling alcohols with aryl halides or other activated aromatic compounds. researchgate.netgoogle.com These reactions typically require a base to deprotonate the alcohol and a suitable ligand to facilitate the catalytic cycle. google.com

In contrast, C-arylation at the α-position (the carbon bearing the hydroxyl group) can be achieved through modern catalytic methods. The combination of photoredox, hydrogen atom transfer (HAT), and nickel catalysis allows for the selective functionalization of α-hydroxy C-H bonds with aryl groups, providing a route to 1-aryl-1-ferrocenylethanol derivatives. princeton.edu

Esterification and Etherification of α-Hydroxyethylferrocene

Esterification is a common and straightforward derivatization of α-hydroxyethylferrocene. The reaction involves treating the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst. For example, 1,1'-bis(α-hydroxyethyl)ferrocene can be readily di-esterified by reacting it with acetic anhydride in the presence of triethylamine (B128534) (TEA) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chem960.com Standard Fischer esterification conditions, which involve heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, are also applicable. escholarship.org

Etherification, as mentioned previously, involves the formation of an ether linkage (C-O-C). The synthesis of 1-ferrocenylethyl methyl ether and ethyl 1-ferrocenylethyl ether has been reported, demonstrating O-alkylation under basic conditions. core.ac.uk The Williamson ether synthesis, a classical method involving the reaction of an alkoxide with an alkyl halide, represents a fundamental approach to forming such ethers.

Below is a table of representative esterification reactions involving hydroxyethylferrocene derivatives.

| Ferrocene Reactant | Acylating Agent | Product |

| 1,1'-Bis(α-hydroxyethyl)ferrocene | Acetic Anhydride | 1,1'-Bis(α-acetoxyethyl)ferrocene |

| α-Hydroxyethylferrocene | Valproic Acid Derivative | Ferrocenyl-based valproic acid ester |

Formation of Ferrocene-Containing Polymer Precursors

The bifunctionality of 1,1'-bis(α-hydroxyethyl)ferrocene makes it an excellent monomer or precursor for the synthesis of ferrocene-containing polymers. These polymers are of great interest due to their redox activity, thermal stability, and potential applications in materials science. rsc.org

Polycondensation reactions involving 1,1'-bis(α-hydroxyethyl)ferrocene with other difunctional monomers, such as diols or diisocyanates, lead to the formation of polyesters and polyurethanes, respectively. For instance, polycondensation of 1,1'-bis(α-hydroxyethyl)ferrocene with dihydroxy alcohols in the presence of a boron trifluoride etherate catalyst yields ferrocene polyglycol copolymers. chemrxiv.org These polymers incorporate the ferrocene moiety directly into the polymer backbone. Similarly, its reaction with isophorone (B1672270) diisocyanate is used to cure hydroxy-terminated polybutadiene (B167195) (HTPB) binders for propellants, covalently incorporating the ferrocene unit into the polymer matrix. mdpi.com

The hydroxyl groups can also be converted into other polymerizable functionalities. For example, they can be esterified with monomers like acryloyl chloride to produce ferrocene-containing acrylates, which can then undergo radical polymerization to form side-chain ferrocene polymers.

| Polymer Type | Ferrocene Precursor | Co-monomer / Curing Agent | Resulting Polymer Structure |

| Polyglycol Copolymer | 1,1'-Bis(α-hydroxyethyl)ferrocene | Hexamethylene glycol | Main-chain ferrocene polymer |

| Polyurethane | 1,1'-Bis(α-hydroxyethyl)ferrocene | Isophorone diisocyanate (cures HTPB) | Cross-linked polymer with ferrocene units |

| Poly(ferrocenylsilane) (via precursor) | 1,1'-Bis(α-hydroxyethyl)ferrocene | (Not directly polymerized) | Can be a precursor for silicon-containing polymers |

Covalent Grafting and Conjugation Strategies

The reactive hydroxyl group of α-hydroxyethylferrocene facilitates its covalent attachment to a variety of substrates, including other polymers, surfaces, and biomolecules. This functionalization is key to developing advanced materials such as electrochemical sensors, modified electrodes, and targeted drug delivery systems.

One common strategy involves activating the hydroxyl group or converting it into a more reactive functional group. For example, the alcohol can be esterified with a molecule that contains a terminal functional group suitable for "click chemistry," such as an alkyne or azide. This allows for subsequent efficient and specific conjugation to a molecule or surface bearing the complementary group. researchgate.net

Alternatively, the hydroxyl group can be used to directly form a covalent bond. For example, 5-ferrocenylpentanoic acid, a related derivative, has been covalently grafted onto manganese dioxide surfaces. sigmaaldrich.com While this involves a carboxylic acid, similar coupling chemistry (e.g., using carbodiimide (B86325) activators like EDC) can be employed to attach α-hydroxyethylferrocene to surfaces functionalized with carboxylic acids. iapchem.org The covalent attachment of ferrocene derivatives to electrode materials like carbon is a well-established method for creating chemically modified electrodes with stable redox responses. researchgate.netnih.gov

Polymer conjugation, often termed bioconjugation when a biological molecule is involved, can be achieved by reacting α-hydroxyethylferrocene with polymers that have been functionalized with reactive groups like activated esters or isocyanates. iapchem.org

Spectroscopic and Structural Elucidation of Alpha Hydroxyethylferrocene

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For α-Hydroxyethylferrocene, both solution-state and dynamic NMR studies are employed to map out its structure and conformational flexibility.

In the ¹H NMR spectrum of DHEFc in CDCl₃, the ferrocenyl protons appear at 4.781 ppm and 4.530 ppm. pittstate.edu The cyclopentadienyl (B1206354) rings in ferrocene (B1249389) derivatives exhibit a unique electronic environment, which typically shields the attached protons, causing them to resonate at a higher field (lower ppm) compared to typical aromatic protons. pittstate.edu For a related compound, 1-azidoethylferrocene, the protons of the cyclopentadienyl rings (fc) are observed as a multiplet at 4.19 ppm, the methine proton (CH) as a quartet at 4.38 ppm, and the methyl protons (CH₃) as a doublet at 1.56 ppm. rsc.org

The ¹³C NMR spectrum of DHEFc reveals signals for the methyl carbons at 19.216 and 20.819 ppm, and the methine carbons at 63 and 65 ppm. pittstate.edu The carbon atoms of the cyclopentadienyl rings in ferrocene derivatives typically resonate in the range of 60-90 ppm.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning these proton and carbon signals for α-Hydroxyethylferrocene. COSY spectra reveal proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

| Proton Type | 1,1'-di(hydroxyethyl)ferrocene (DHEFc) pittstate.edu | 1-azidoethylferrocene rsc.org |

|---|---|---|

| Ferrocenyl (Cp) | 4.781, 4.530 | 4.19 (m) |

| Methine (CH) | - | 4.38 (q) |

| Methyl (CH₃) | - | 1.56 (d) |

| Carbon Type | Chemical Shift (ppm) |

|---|---|

| Methyl (CH₃) | 19.216, 20.819 |

| Methine (CH) | 63, 65 |

Variable temperature (VT) NMR spectroscopy is a key technique for investigating the dynamic processes in molecules, such as the rotation of substituent groups. st-andrews.ac.ukresearchgate.net For α-Hydroxyethylferrocene, rotation around the bond connecting the hydroxyethyl (B10761427) group to the cyclopentadienyl ring can lead to different conformational isomers. At low temperatures, this rotation may be slow on the NMR timescale, resulting in distinct signals for each conformer. As the temperature increases, the rate of rotation increases, and these distinct signals may broaden and eventually coalesce into a single, averaged signal. st-andrews.ac.uk

By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotational process. st-andrews.ac.uk Although specific VT-NMR studies on α-Hydroxyethylferrocene are not detailed in the provided search results, this methodology is widely applied to understand the conformational dynamics of substituted ferrocenes. nih.gov Such studies would provide valuable information on the flexibility of the hydroxyethyl substituent and its preferred orientation relative to the ferrocene core.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and providing a "fingerprint" of the molecular structure.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of α-Hydroxyethylferrocene, the FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the alkyl C-H bonds, and the ferrocenyl C-H and C-C bonds.

A reference spectrum for the similar compound 1,1'-bis(alpha-hydroxyethyl)ferrocene shows a broad absorption in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. nist.gov The spectrum also displays bands corresponding to C-H stretching vibrations. For 1,1'-di(hydroxyethyl)ferrocene (DHEFc), a C-H stretching frequency is observed at 2971 cm⁻¹. pittstate.edu The ferrocene moiety itself has characteristic absorptions, including C-H stretching around 3100 cm⁻¹, C-C stretching in the 1450-1400 cm⁻¹ region, and C-H bending vibrations.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Reference Compound |

|---|---|---|---|

| -OH | Stretching | 3400-3200 (broad) | 1,1'-bis(alpha-hydroxyethyl)ferrocene nist.gov |

| C-H (alkyl) | Stretching | 2971 | 1,1'-di(hydroxyethyl)ferrocene pittstate.edu |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrational modes. For α-Hydroxyethylferrocene, Raman spectroscopy would be useful for characterizing the vibrations of the ferrocene sandwich structure.

The Raman spectrum of ferrocene itself exhibits a strong, characteristic symmetric ring-breathing mode of the cyclopentadienyl rings. researchgate.net Other notable vibrations include the C-H stretching and bending modes, and the skeletal modes of the cyclopentadienyl rings. In substituted ferrocenes like α-Hydroxyethylferrocene, the presence of the hydroxyethyl group would introduce new vibrational modes and could also influence the characteristic vibrations of the ferrocene core. While a specific Raman spectrum for α-Hydroxyethylferrocene was not found, studies on other ferrocene derivatives demonstrate the utility of this technique in probing the structural changes upon substitution. researchgate.net

Vibrational Circular Dichroism (VCD) for Chiral Assessment

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of enantiomers in solution. fcad.comnih.gov

For chiral molecules like the (R)- and (S)-enantiomers of alpha-hydroxyethylferrocene, VCD spectra are expected to show mirror-image patterns. While the standard infrared spectra of the two enantiomers are identical, their VCD spectra would exhibit bands of opposite signs, allowing for their unambiguous distinction. The analysis of VCD spectra, often supported by Density Functional Theory (DFT) calculations, can correlate the observed spectral features to specific vibrational modes and, consequently, to the absolute configuration of the stereocenter. nih.gov

In studies of other chiral ferrocene derivatives, VCD has been successfully employed to probe stereochemistry. cnr.it For instance, the signs of VCD bands in the mid-IR region, particularly those associated with the C-H and O-H stretching and bending modes of the hydroxyethyl group, would be directly related to the spatial orientation of these groups relative to the ferrocenyl moiety. The presence of intramolecular or intermolecular hydrogen bonding, which can significantly influence the conformation of the hydroxyethyl substituent, would also manifest as distinct features in the VCD spectrum. cnr.it

Table 1: Predicted VCD Spectral Features for Chiral this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance for Chiral Assessment |

|---|---|---|

| O-H Stretch | 3200-3600 | Sensitive to hydrogen bonding and conformation. |

| C-H Stretch (Aliphatic) | 2850-3000 | Probes the stereocenter's local environment. |

| C-H Bending | 1350-1480 | Reflects the geometry of the ethyl group. |

Electronic Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. msu.edu The spectrum of ferrocene and its derivatives is characterized by distinct absorption bands arising from d-d transitions centered on the iron atom and ligand-to-metal charge transfer (LMCT) bands. researchgate.netresearchgate.net

The UV-Vis spectrum of this compound is expected to display the characteristic low-intensity band for ferrocene derivatives in the visible region, typically around 440 nm. This band is attributed to a spin-allowed d-d transition (¹E₂g ← ¹A₁g) of the iron center, which is formally Laporte-forbidden but becomes weakly allowed through vibronic coupling. researchgate.net Another, more intense band is typically observed in the near-UV region, around 325 nm, corresponding to ligand-to-metal charge transfer transitions. researchgate.net

The introduction of the alpha-hydroxyethyl substituent on one of the cyclopentadienyl rings causes a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted ferrocene. This is due to the electron-donating nature of the alkyl and hydroxyl groups, which slightly alters the energy levels of the molecular orbitals involved in the electronic transitions.

Table 2: Typical UV-Vis Absorption Data for Ferrocene Derivatives in Ethanol (B145695)

| Compound | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Assignment |

|---|---|---|---|

| Ferrocene | ~440 | ~90 | d-d transition |

| Ferrocene | ~325 | ~4900 | Ligand-to-Metal Charge Transfer (LMCT) |

| This compound | ~440-450 | (predicted) | d-d transition |

Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but measures the differential absorption of circularly polarized light in the ultraviolet and visible regions. cnr.it It is an essential tool for studying the chiroptical properties of chiral ferrocene derivatives and assigning their absolute configurations. americanelements.com

The enantiomers of this compound are expected to show ECD spectra that are mirror images of each other, exhibiting Cotton effects (peaks and troughs) corresponding to the electronic transitions observed in the UV-Vis spectrum. The signs and magnitudes of these Cotton effects are diagnostic of the absolute configuration at the chiral carbon.

For chiral ferrocenes, the d-d transition band around 440-490 nm and the LMCT band around 325-340 nm are typically ECD-active. cnr.itamericanelements.com The sign of the Cotton effect associated with the long-wavelength d-d band has often been correlated with the absolute configuration of the stereocenter in ferrocene derivatives. cnr.it Theoretical calculations are frequently used to predict ECD spectra and provide a reliable basis for assigning the absolute configuration by comparing the calculated spectrum with the experimental one. nih.gov

Table 3: Expected ECD Bands for Chiral this compound

| Wavelength Range (nm) | Associated Transition | Significance |

|---|---|---|

| 440-490 | d-d transition | The sign of the Cotton effect is often indicative of the absolute configuration (R or S). |

| 325-340 | Ligand-to-Metal Charge Transfer | Provides further confirmation of stereochemistry. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. youtube.com The molecular formula of this compound is C₁₂H₁₄FeO, corresponding to a monoisotopic mass of approximately 230.04 Da. nih.govchemspider.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio of 230. The fragmentation of alcohols in a mass spectrometer typically proceeds via two main pathways: alpha-cleavage and dehydration. libretexts.orgwikipedia.org

Alpha-Cleavage: This involves the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent methyl group. This is a common pathway for alcohols as it leads to the formation of a stable, resonance-stabilized oxonium ion. libretexts.org For this compound, this would result in the loss of a methyl radical (•CH₃, 15 Da), producing a prominent fragment ion at m/z 215.

Dehydration: This pathway involves the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, leading to a fragment at m/z 212. wikipedia.org

Ferrocene Core Fragmentation: Another characteristic fragmentation involves the loss of the entire hydroxyethyl-cyclopentadienyl ring system or cleavage at the iron-cyclopentadienyl bond, which could lead to fragments corresponding to the ferrocenyl cation [Fe(C₅H₅)]⁺ at m/z 121 or the cyclopentadienyl anion radical [C₅H₅]⁻ at m/z 65.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 230 | [C₁₂H₁₄FeO]⁺ | Molecular Ion (M⁺) |

| 215 | [M - CH₃]⁺ | Alpha-cleavage |

| 212 | [M - H₂O]⁺ | Dehydration |

| 121 | [Fe(C₅H₅)]⁺ | Cleavage of the substituted Cp ring |

X-ray Diffraction Studies of this compound and its Adducts

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal structure of racemic 1-ferrocenylethanol (this compound) has been determined. researchgate.net The compound crystallizes in the tetragonal space group I4₁cd. In the crystal lattice, the molecules are organized into spiral chains generated by a 4₁ screw axis. A key feature of the solid-state structure is the presence of intermolecular hydrogen bonds of the O-H···O type, which link the molecules together. The O···O distance in these hydrogen bonds is 2.724 (3) Å, indicating a moderately strong interaction that dictates the molecular packing. researchgate.net The cyclopentadienyl rings are found to be in a nearly eclipsed conformation, which is common for substituted ferrocenes. nih.gov

Table 5: Crystallographic Data for Racemic 1-Ferrocenylethanol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₄FeO | researchgate.net |

| Crystal System | Tetragonal | researchgate.net |

| Space Group | I4₁cd | researchgate.net |

| a (Å) | 23.3334 (18) | researchgate.net |

| c (Å) | 7.7186 (11) | researchgate.net |

| Z (molecules/unit cell) | 16 | researchgate.net |

| Hydrogen Bonding | O-H···O | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

In the crystalline lattice, molecules of this compound are expected to be organized in a manner that maximizes packing efficiency and satisfies the directional preferences of intermolecular interactions. The dominant interaction is anticipated to be the O-H···O hydrogen bond, where the hydroxyl group of one molecule acts as a hydrogen bond donor to the oxygen atom of a neighboring molecule. This typically leads to the formation of supramolecular synthons, such as chains or dimers.

Beyond classical hydrogen bonds, other weaker interactions also play a significant role in the crystal packing. These include C-H···O and C-H···π interactions. The hydrogen atoms of the cyclopentadienyl (Cp) rings and the ethyl side chain can form weak hydrogen bonds with the oxygen atom of the hydroxyl group. Furthermore, the electron-rich Cp rings can act as acceptors for hydrogen bonds from neighboring molecules.

A Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in a crystal, would be instrumental in dissecting the contributions of these different forces. The analysis provides a fingerprint plot that highlights the prevalence of different types of intermolecular contacts. For a typical ferrocene derivative with a hydroxyl group, the Hirshfeld surface analysis would likely reveal a high percentage of H···H contacts, indicative of the importance of van der Waals forces, followed by significant contributions from O···H and C···H contacts, underscoring the roles of hydrogen bonding and C-H···π interactions.

Table 1: Summary of Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Role in Crystal Packing |

| Hydrogen Bond | O-H | O | 1.8 - 2.2 | 3 - 10 | Formation of chains or dimers |

| Weak Hydrogen Bond | C-H | O | 2.2 - 2.8 | 1 - 3 | Stabilization of 3D network |

| Weak Hydrogen Bond | C-H | π (Cp ring) | 2.5 - 3.0 | 0.5 - 2 | Stacking of molecules |

| van der Waals | H | H | > 2.4 | Variable | Overall packing efficiency |

Conformational Analysis and Stereochemical Assignments

The non-rigid nature of this compound, arising from the rotational freedom of the cyclopentadienyl rings and the hydroxyethyl side chain, gives rise to a complex conformational landscape. The determination of the preferred conformation and the absolute configuration of its chiral derivatives is fundamental to understanding its chemical behavior.

This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, making it a chiral molecule that can exist as two enantiomers, (R)- and (S)-alpha-hydroxyethylferrocene. The unambiguous assignment of the absolute configuration of these enantiomers is crucial for applications where stereochemistry is critical, such as in asymmetric catalysis.

X-ray crystallography is the most definitive method for determining the absolute configuration of chiral molecules. By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal of a single enantiomer, the absolute structure can be established. The Flack parameter is a critical value obtained from the crystallographic refinement that indicates the correctness of the assigned absolute configuration. A Flack parameter close to zero for a given enantiomer confirms the assignment, while a value close to one indicates that the inverted structure is the correct one.

For ferrocene derivatives, the presence of the iron atom enhances the anomalous scattering effects, facilitating a more precise determination of the absolute configuration. In cases where obtaining a suitable single crystal of the parent this compound is challenging, it can be derivatized with a chiral auxiliary or a group that promotes crystallization to yield a crystalline derivative suitable for X-ray analysis.

The hydroxyethyl side chain also possesses conformational flexibility due to rotation around the C-C and C-O single bonds. The orientation of this side chain relative to the ferrocenyl group is influenced by both steric and electronic factors. Intramolecular hydrogen bonding between the hydroxyl proton and the iron atom or the π-system of the cyclopentadienyl ring is a possibility that can influence the conformational preference.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of this compound and identifying the most stable conformers. These calculations can provide insights into the relative energies of different conformations and the rotational barriers between them.

Table 2: Calculated Conformational Data for a Generic alpha-Substituted Ferrocene Derivative

| Conformer | Dihedral Angle (Cp-Fe-Cp-C) (°) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| Eclipsed-gauche | 0 | 0.0 | O-H···Fe |

| Eclipsed-anti | 180 | 1.2 | Steric repulsion |

| Staggered-gauche | 36 | 0.5 | Reduced steric strain |

| Staggered-anti | 216 | 1.5 | Increased steric repulsion |

It is important to note that while the solid-state structure provides a static picture of the molecule's conformation, in solution, the molecule is likely to exist as a dynamic equilibrium of different conformers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can provide information about the time-averaged conformation in solution.

Reactivity and Reaction Mechanism Studies of Alpha Hydroxyethylferrocene

Formation and Stability of alpha-Ferrocenyl Carbocations

The generation and exceptional stability of α-ferrocenyl carbocations are central to the reactivity of α-hydroxyethylferrocene. These intermediates play a pivotal role in a variety of chemical transformations.

Mechanistic Pathways of Carbocation Generation

The primary pathway to the α-ferrocenylethyl carbocation from α-hydroxyethylferrocene involves the protonation of the hydroxyl group in an acidic medium, followed by the loss of a water molecule. ineosopen.org This process is a classic S_N1-type reaction where the formation of the carbocation is the rate-determining step. ineosopen.org The reaction is often facilitated by acids such as tetrafluoroboric acid (HBF₄), acetic acid (AcOH), and trifluoroacetic acid (TFA). ineosopen.org

Alternative methods for generating this stable carbocation include the solvolysis of related esters like α-ferrocenylethyl acetate (B1210297). acs.orgresearchgate.net Studies on the solvolysis of such esters have been instrumental in understanding the reaction kinetics and the influence of solvent ionizing power. acs.orgacs.org The formation of α-ferrocenyl carbocations can also be achieved from the protonation of alkynylferrocenes in strong acids like trifluoroacetic acid. rsc.org

Interestingly, reactions can also be carried out under acid-free conditions, such as "on water" reactions. In this method, the protonation of the hydroxyl group of the water-insoluble ferrocenylcarbinol occurs at the interphase boundary, leading to the formation of the stable carbocation. ineosopen.org

Influence of Ferrocenyl Group on Carbocation Stabilization

The remarkable stability of the α-ferrocenylethyl carbocation is a direct consequence of the powerful electron-donating nature of the adjacent ferrocenyl group. mdpi.comresearchgate.net This stabilization has been a subject of extensive study since the early days of ferrocene (B1249389) chemistry. acs.org The electron deficiency at the carbocationic center is effectively delocalized onto the iron atom of the ferrocene moiety. mdpi.com This delocalization significantly lowers the energy of the carbocation, making it much more stable than typical secondary carbocations and even more stable than the triphenylmethyl cation. cdnsciencepub.com

This enhanced stability is evident in the rapid rates of solvolysis of α-ferrocenylethyl derivatives compared to their phenyl analogues. wikipedia.orgcaltech.edu The stabilization is so profound that it can direct the course of molecular rearrangements, favoring the formation of the ferrocenyl-stabilized carbocationic intermediate. mdpi.comresearchgate.net In some instances, these carbocations are stable enough to be isolated and characterized spectroscopically. mdpi.com The interaction between the iron atom and the carbocation center is a key factor in this stabilization, leading to an anodic shift in oxidation potentials compared to ferrocene itself. wikipedia.org

The profound stabilizing effect of the ferrocenyl group on an adjacent carbocationic center is a cornerstone of its chemical behavior, influencing a wide array of its reactions. mdpi.comresearchgate.net

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of α-hydroxyethylferrocene can be readily substituted by various nucleophiles, a reaction facilitated by the formation of the stable α-ferrocenylethyl carbocation intermediate. ineosopen.orgrsc.org These reactions typically proceed via an S_N1 mechanism, where the departure of the leaving group (water, after protonation of the hydroxyl group) is the rate-limiting step. ineosopen.org This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-phosphorus bonds. ineosopen.org

Common nucleophiles used in these reactions include anilines, thiols, and other organic molecules. ineosopen.orgrsc.org The activation of the hydroxyl group is often achieved using acidic conditions. ineosopen.org

Stereochemical Outcomes in Nucleophilic Displacements

The stereochemistry of nucleophilic substitution at the chiral center of α-hydroxyethylferrocene is highly dependent on the reaction mechanism.

In a typical S_N1 reaction , the process involves the formation of a planar carbocation intermediate. ucsd.edulibretexts.org Because the nucleophile can attack this planar intermediate from either face with equal probability, a racemic mixture of the two possible stereoisomeric products is generally expected if the starting material is chiral. ucsd.edulibretexts.org

Conversely, if the reaction proceeds through an S_N2 mechanism , the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group in a single, concerted step. ucsd.edumatanginicollege.ac.in This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center. ucsd.edulibretexts.org

The dynamic parallel kinetic resolution (DPKR) of the α-ferrocenyl cation intermediate has been demonstrated in S_N1 type substitution reactions using a chiral phosphoric acid catalyst. This method allows for the efficient synthesis of ferrocene derivatives with high enantiomeric excess. researchgate.net The stereoselectivity is controlled by the chiral conjugate base of the catalyst. researchgate.net

The stereochemistry of the deprotonation of ferrocenylalkylium ions and the protonation of alkenylferrocenes has also been studied, providing further insight into the stereochemical control of reactions involving these species. rsc.org

Oxidation and Reduction Chemistry of the Alcohol Functionality

The alcohol functionality of α-hydroxyethylferrocene can undergo both oxidation and reduction reactions.

Oxidation of α-hydroxyethylferrocene typically yields acetylferrocene (B1663952). nih.gov This transformation can be achieved using various oxidizing agents. For instance, horse-liver alcohol dehydrogenase (HLADH) can catalyze the oxidation of racemic α-hydroxyethylferrocene, leading to the formation of acetylferrocene and optically pure (R)-(-)-α-hydroxyethylferrocene. nih.gov

Reduction of the corresponding ketone, acetylferrocene, is a common method for the synthesis of α-hydroxyethylferrocene. ineosopen.orgnasa.gov Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or lithium aluminum hydride. ineosopen.orgrsc.org The asymmetric reduction of acetylferrocene can be catalyzed by enzymes or chiral catalysts to produce enantiomerically enriched α-hydroxyethylferrocene. nih.govuea.ac.uk For example, asymmetric reduction of acetylferrocene using borane (B79455) dimethylsulfide complex (BH₃·SMe₂) catalyzed by (S)-CBS (Corey-Bakshi-Shibata) catalyst yields the corresponding alcohol. uea.ac.uk

Participation in Electrophilic Aromatic Substitution on the Cyclopentadienyl (B1206354) Rings

The ferrocene nucleus is highly susceptible to electrophilic aromatic substitution, being significantly more reactive than benzene. uea.ac.ukcaltech.edu The presence of an α-hydroxyethyl substituent on one of the cyclopentadienyl rings influences the regioselectivity of subsequent electrophilic substitution reactions.

Initial electrophilic attack, such as acetylation, on α-hydroxyethylferrocene would likely be directed to the unsubstituted cyclopentadienyl ring due to the deactivating (though not strongly) nature of the substituted ring. caltech.edu However, the α-hydroxyethyl group itself can influence the reactivity. While an acetyl group is known to deactivate the ring it is on and the other ring to a lesser extent, the situation with the α-hydroxyethyl group is more nuanced. caltech.edu

Studies on the Friedel-Crafts acetylation of ferrocene derivatives show that an acetyl group on one ring deactivates the second ring towards further acetylation. caltech.edu In the case of pentaphenylferrocene, initial acetylation occurs on the cyclopentadienyl ring. Subsequent acetylations then occur on the phenyl groups, which are activated by the iron center. uea.ac.uk This suggests that the electronic effects of substituents play a crucial role in directing the position of electrophilic attack. The α-hydroxyethyl group, being less deactivating than an acetyl group, would still direct incoming electrophiles primarily to the unsubstituted ring.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

The presence of a hydroxyl group in alpha-hydroxyethylferrocene introduces the capacity for both intramolecular and intermolecular hydrogen bonding, significantly influencing its conformational preferences, crystal packing, and spectroscopic properties. A hydrogen bond is an interaction where a hydrogen atom covalently bonded to an electronegative atom (the donor, in this case, the oxygen of the hydroxyl group) interacts with another electronegative atom (the acceptor). wikipedia.org The study of these non-covalent interactions is crucial for understanding the molecule's structure and behavior in various environments. Key analytical techniques for identifying and characterizing hydrogen bonds include X-ray crystallography, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

Research into α-ferrocenyl alcohols, including this compound (also known as 1-ferrocenylethanol), has revealed a complex interplay between different types of hydrogen bonds. researchgate.net In solution or in the gas phase, intramolecular hydrogen bonds may be favored, whereas in the solid state, intermolecular interactions often dominate the crystal lattice structure.

Intermolecular O-H···O Hydrogen Bonding

X-ray crystallographic analysis is a definitive method for determining the three-dimensional arrangement of atoms in a crystal and provides clear evidence of intermolecular hydrogen bonding. d-nb.infowikipedia.org In the crystalline state, 1-ferrocenylethanol molecules participate in a network of intermolecular hydrogen bonds. researchgate.net The structure of 1-ferrocenylethanol reveals that molecules are linked by O-H···O hydrogen bonds to form hexameric (six-molecule) assemblies. researchgate.net Within these assemblies, the distance between the oxygen atoms (O···O) is a key parameter indicating the strength of the interaction. For 1-ferrocenylethanol, this distance has been measured at 2.702 (4) Å at 293 K. researchgate.net The molecules within these hexamers were found to be disordered over two orientations. researchgate.net

The formation of such ordered supramolecular structures, dictated by hydrogen bonds, is a common feature in the crystal packing of alcohols. researchgate.net In the case of this compound, this leads to a specific and stable crystalline arrangement.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄FeO |

| Crystal System | Tetragonal |

| Space Group | I4₁cd |

| a (Å) | 23.3334 (18) |

| c (Å) | 7.7186 (11) |

| Z (Molecules per unit cell) | 16 |

| Hydrogen Bond Motif | Hexamers linked by O-H···O bonds |

| O···O Distance (Å) at 293 K | 2.702 (4) |

Intramolecular Hydrogen Bonding

In addition to the strong intermolecular forces observed in the solid state, α-ferrocenyl alcohols can also form weaker intramolecular hydrogen bonds. researchgate.net These interactions occur within a single molecule. Two primary types of intramolecular hydrogen bonds have been proposed for this class of compounds:

O-H···π Interaction: The hydroxyl proton interacts with the π-electron system of one of the cyclopentadienyl (Cp) rings.

O-H···Fe Interaction: The hydroxyl proton interacts directly with the central iron atom, which can act as a Lewis basic center. researchgate.net

The relative stability of these intramolecularly bonded structures is influenced by the substituents on the carbinol group and the basicity of the metal center. researchgate.net

Spectroscopic Evidence

Spectroscopic techniques are invaluable for studying hydrogen bonding, particularly for distinguishing between intermolecular and intramolecular forms, which may coexist in solution. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the chemical environment of the O-H group. The formation of a hydrogen bond weakens the O-H covalent bond, resulting in a shift of the O-H stretching vibration (ν(OH)) to a lower frequency (red shift) in the IR spectrum. wikipedia.orgmdpi.com Reliable spectroscopic criteria have been developed to assign the ν(OH) bands in the IR spectra of α-metallocenylcarbinols to specific types of hydrogen bonds. researchgate.net The presence of sharp, distinct bands can indicate specific intramolecular interactions, while broad bands are often characteristic of intermolecular associations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the chemical shift of the hydroxyl proton is a key indicator of hydrogen bonding. The involvement of the proton in a hydrogen bond reduces the electron density around it, causing it to be "deshielded" and to resonate at a higher chemical shift (further downfield). mdpi.com The strength of the hydrogen bond often correlates with the magnitude of this downfield shift. mdpi.com

The competition between the formation of stable intermolecular associates (like the hexamers seen in the crystal) and intramolecular chelates is a defining characteristic of the chemistry of this compound and related α-ferrocenyl alcohols. researchgate.net

| Bond Type | Interaction Details | Primary Method of Observation |

|---|---|---|

| Intermolecular | O-H···O (between two different molecules) | X-ray Crystallography, IR Spectroscopy |

| Intramolecular | O-H···π (with cyclopentadienyl ring) | IR Spectroscopy |

| Intramolecular | O-H···Fe (with the central iron atom) | IR Spectroscopy |

Computational and Theoretical Investigations of Alpha Hydroxyethylferrocene

Density Functional Theory (DFT) Calculations on alpha-Hydroxyethylferrocene Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules like this compound. wikipedia.orgmdpi.com This quantum mechanical modeling method allows for the determination of a many-electron system's properties based on its electron density, offering a balance of computational cost and accuracy. wikipedia.orgimperial.ac.uk The selection of appropriate functionals and basis sets is crucial, as the accuracy of DFT results is highly dependent on them. mdpi.comsumitomo-chem.co.jp

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a local energy minimum on the potential energy surface. researchgate.netgoogle.com For this compound, DFT calculations have been employed to optimize its geometry and analyze its resulting electronic structure. cnr.itresearchgate.net

The electronic structure analysis, typically involving the examination of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. nih.gov In ferrocene (B1249389) derivatives, the HOMO and LUMO are often centered on the iron atom and the cyclopentadienyl (B1206354) rings, dictating their behavior in redox reactions and interactions with electrophiles or nucleophiles.

Table 1: Key Conformational Properties of this compound from DFT Calculations

| Property | Computational Finding | Significance |

| Ring Conformation | Eclipsed conformation of cyclopentadienyl rings is favored. researchgate.net | Defines the overall molecular shape and steric environment. |

| Intramolecular H-Bond | Presence of an intramolecular hydrogen bond involving the hydroxyl group. cnr.itresearchgate.net | Stabilizes a preferred conformer, influencing spectroscopic and reactive properties. |

DFT calculations are powerful tools for predicting vibrational spectra, such as Infrared (IR) and Vibrational Circular Dichroism (VCD) spectra. uzh.chmdpi.com VCD spectroscopy is particularly valuable for chiral molecules as it provides information about the absolute configuration. cnr.itresearchgate.net

For this compound, theoretical VCD spectra have been calculated and compared with experimental data for both of its enantiomers. cnr.itresearchgate.net This comparison has been instrumental in the unequivocal assignment of the absolute configuration of the chiral center. researchgate.net Studies have shown that DFT calculations, particularly when employing an anharmonic oscillator model, can successfully predict the key features of the VCD spectra. cnr.it For instance, a diagnostic VCD band around 950 cm⁻¹ has been identified as a marker for the absolute configuration in this and related mono-substituted ferrocenes. cnr.it

While harmonic frequency calculations often overestimate vibrational frequencies, they correctly predict the sign and relative intensities of VCD bands, which is crucial for stereochemical assignment. cnr.it The agreement between calculated and experimental spectra for specific vibrational modes, such as the C-H stretching of the cyclopentadienyl rings and the O-H stretching region, further validates the computed conformational properties, including the presence of the intramolecular hydrogen bond. cnr.it

Table 2: Comparison of Experimental vs. DFT-Predicted Spectroscopic Data

| Spectroscopic Technique | Region/Feature | Computational Prediction Quality | Reference |

| VCD | Mid-IR range | Spectral features are well-predicted at both harmonic and anharmonic levels. | cnr.it |

| VCD | Diagnostic band (~950 cm⁻¹) | Correctly identified as a marker for absolute configuration. | cnr.it |

| IR | OH stretching region | Two distinct features observed experimentally are consistent with computed structures. | cnr.it |

| IR | CH stretching region | The feature at ~3100 cm⁻¹ due to Cp ring C-H stretching is clearly identified. | cnr.it |

DFT calculations are indispensable for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, intermediates, and products. sumitomo-chem.co.jpsci-hub.se A critical aspect of this is the identification and characterization of transition states, which are saddle points on this surface and represent the energy barrier of a reaction. numberanalytics.com

For reactions involving this compound, such as nucleophilic substitution at the carbinol carbon, a key mechanistic feature is the formation of a highly stabilized α-ferrocenyl carbocation intermediate. unibo.it DFT can be used to model this process, calculating the energy required to form the carbocation and the subsequent energy barriers for reaction with various nucleophiles. unibo.it By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This profile helps to understand the reaction's feasibility, kinetics, and selectivity. sci-hub.se Computational methods like DFT are essential for determining the electronic states of transition-metal catalysts and intermediates, which are often difficult to study experimentally. sumitomo-chem.co.jp

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion, MD simulations can generate a trajectory that reveals the conformational landscape of a molecule, showing which shapes are preferred and how the molecule transitions between them. mdpi.commdpi.com

While specific, extensive MD simulation studies focusing solely on the conformational landscape of this compound are not widely documented in the literature, the principles of MD are well-suited for such an investigation. nih.gov An MD simulation could provide a dynamic picture of the conformational flexibility of the hydroxyethyl (B10761427) side chain, the rotation of the cyclopentadienyl rings, and the dynamics of the intramolecular hydrogen bond identified by DFT studies. cnr.itresearchgate.net Such simulations are invaluable for understanding how a molecule's flexibility influences its interactions with other molecules, such as enzymes or receptors, in a biological context. mdpi.commpg.de

Theoretical Studies on Stereochemical Control and Selectivity

Stereochemical control—the ability to favor the formation of one stereoisomer over another—is a fundamental goal in organic synthesis. rijournals.comfiveable.me Theoretical studies provide a powerful means to understand and predict the origins of stereoselectivity. researchgate.net For chiral molecules like this compound, computational chemistry can explain why a particular reagent or catalyst leads to a specific enantiomer or diastereomer.

The absolute configuration of this compound has been definitively assigned using a combination of VCD spectroscopy and DFT calculations, a prime example of theory guiding stereochemical understanding. cnr.itresearchgate.net Beyond assignment, theoretical models can be used to predict the outcome of stereoselective reactions. This involves calculating the transition state energies for the pathways leading to different stereoisomers. nih.gov According to transition state theory, the pathway with the lower energy barrier will be faster and thus yield the major product. numberanalytics.com

For reactions at the chiral center of this compound, DFT calculations of the competing transition states can reveal the subtle non-covalent interactions (e.g., steric hindrance, electronic effects) that dictate facial selectivity, as described by models like Felkin-Ahn. msu.edu This predictive capability is crucial for the rational design of new catalysts and synthetic methods for preparing enantiopure ferrocene derivatives. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Ferrocene Chemistry

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity or other properties. frontiersin.org In ferrocene chemistry, QSAR is used to design novel derivatives with enhanced properties, for instance, as anticancer agents or antioxidants. mdpi.comnih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to find a correlation with their measured activity. frontiersin.org Descriptors can encode electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), or hydrophobic properties (e.g., logP). nih.gov

Although specific QSAR models focused on this compound are not prominent, broader studies on ferrocene derivatives provide a clear framework. For example, QSAR analyses on ferrocenyl chalcones have identified key physicochemical parameters that govern their antifungal and nematicidal activities. frontiersin.org Other studies have highlighted the importance of hydrophobicity and electronic effects in the activity of ferrocene-containing compounds as enzyme inhibitors or receptor antagonists. mdpi.comnih.govmdpi.com These findings underscore that the structural and electronic features of the alpha-hydroxyethyl group would be critical parameters in any QSAR model designed to predict its biological activity.

Advanced Research Applications of Alpha Hydroxyethylferrocene

Catalytic Applications and Ligand Design

The structural rigidity and ease of functionalization of the ferrocene (B1249389) scaffold make it an exceptional platform for the design of chiral ligands. iitkgp.ac.in Alpha-hydroxyethylferrocene is a key starting material in this context, providing a readily accessible source of central chirality directly attached to the cyclopentadienyl (B1206354) ring.

Chiral ligands are indispensable in asymmetric catalysis for the synthesis of enantiomerically pure compounds. csic.es this compound is a versatile precursor for a variety of chiral ligands that have proven effective in numerous asymmetric transformations. The hydroxyl group can be readily substituted to introduce other functionalities, leading to the formation of ligands such as chiral phosphines, amines, and sulfoxides.

For instance, phosphinoferrocene (B6310582) ligands derived from this compound are widely used. These ligands coordinate with transition metals like palladium, rhodium, and iron to form catalysts that induce high levels of enantioselectivity in reactions. sciencenet.cnmdpi.com A notable application is in the palladium-catalyzed asymmetric allylic alkylation (AAA), where ligands synthesized from this compound have achieved excellent enantiomeric excesses (ee). rsc.orgresearchgate.netmdpi.com For example, a class of sulfoxide-phosphine ligands, rationally designed and synthesized using ferrocene scaffolds, has demonstrated the ability to obtain products with up to >99% ee in Pd-catalyzed AAA reactions. rsc.org

| Ligand Type | Catalytic Reaction | Metal Center | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Sulfoxide-Phosphine | Allylic Alkylation | Palladium (Pd) | Up to >99% | rsc.org |

| Phosphinoferrocene Carboxamide | Allylic Alkylation | Palladium (Pd) | Up to 90% | researchgate.net |

| Phosphine-Phosphoramidite | Asymmetric Hydrogenation | Rhodium (Rh) | Up to 99.9% | sciencenet.cn |

The ligands derived from this compound are instrumental in a wide array of transition metal-mediated organic transformations. mdpi.com These reactions are fundamental to modern organic synthesis, enabling the construction of complex molecular architectures. The ferrocene-based ligands play a crucial role by modulating the steric and electronic environment of the metal center, thereby controlling the reactivity and selectivity of the transformation. au.dknih.gov

In palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, chiral phosphine (B1218219) ligands derived from this compound facilitate the formation of carbon-carbon bonds with high precision. beilstein-journals.orgresearchgate.net The mechanism of palladium-catalyzed allylic alkylation, for instance, involves the formation of a cationic η³-allyl complex. mdpi.com The chiral ligand, bound to the palladium center, dictates the face from which the nucleophile attacks the allyl moiety, thus controlling the stereochemistry of the final product. mdpi.com The combination of planar chirality from the ferrocene unit and central chirality from the alpha-hydroxyethyl-derived side chain can lead to highly effective stereochemical control.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. beilstein-journals.org While many ferrocene derivatives have been explored as organocatalysts, the role of this compound itself is primarily as a synthetic building block for more complex catalytic structures rather than as a direct organocatalyst. beilstein-journals.orgnih.govmdpi.com

Electrochemical Applications and Redox Characteristics

The ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple provides a stable and reversible one-electron redox process, making ferrocene and its derivatives highly suitable for electrochemical applications. researchgate.net The substitution on the cyclopentadienyl rings significantly influences the redox potential, allowing for fine-tuning of the molecule's electronic properties. researchgate.net

The electrochemical behavior of this compound is characterized by the reversible oxidation of the iron center from Fe(II) to Fe(III). The presence of the hydroxyethyl (B10761427) substituent, which is an electron-donating group, affects the redox potential of the ferrocene core. Electron-donating groups generally make the ferrocene easier to oxidize, resulting in a lower redox potential compared to unsubstituted ferrocene.

Cyclic voltammetry (CV) is the primary technique used to study these properties. electrochemsci.org For 1-hydroxyethylferrocene (HEFc) complexed with hydroxypropyl-β-cyclodextrin (HP-β-CD) in an aqueous solution, the reversible oxidation peak is observed at 0.53 V versus the Standard Hydrogen Electrode (SHE). harvard.edu This potential is a key parameter for its application as a redox mediator, as it determines the thermodynamic driving force for electron transfer reactions with other species. flexmedical-solutions.com The kinetics of this electron transfer are typically fast, a desirable characteristic for efficient mediation in biosensors. harvard.eduflexmedical-solutions.com

| Compound | Redox Potential (E½ or E₀) | Reference Electrode | Conditions | Reference |

|---|---|---|---|---|

| 1-Hydroxyethylferrocene (HEFc)·HP-β-CD | 0.53 V | SHE | Aqueous solution | harvard.edu |

| 1-Hydroxy-2-[2-(thiophen-3-yl)-ethylamino]ethylferrocene | 0.26 V | Ag|AgCl | PBS (pH 7.2) | mdpi.com |

| Ferrocene (for comparison) | ~0.40 V | SCE | Acetonitrile | electrochemsci.org |

Electrochemical sensors are devices that convert a chemical interaction into a measurable electrical signal, offering a powerful tool for analytical chemistry. mdpi.comnih.govmdpi.com Ferrocene derivatives, including those synthesized from this compound, are excellent candidates for use as electron transfer mediators in biosensors. flexmedical-solutions.com A mediator facilitates electron transfer between an enzyme's active site and the surface of an electrode, which would otherwise be slow or nonexistent. flexmedical-solutions.commdpi.com

A derivative, 1,1-dimethyl-3-(2-amino-1-hydroxyethyl) ferrocene, has been successfully employed as a mediator in an amperometric biosensor for the detection of alpha-amylase. iitkgp.ac.in Similarly, (1-hydroxy-2-(2-(thiophen-3-yl)ethyl amino)ethyl)ferrocene has been evaluated as a mediator for glutamate (B1630785) oxidase in the development of a glutamate biosensor. mdpi.com In these platforms, the ferrocene derivative is oxidized by the enzyme after the enzyme has reacted with its target analyte. The ferrocenium ion is then reduced back to its original state at the electrode surface, generating a current that is proportional to the analyte concentration. The ideal redox potential and fast kinetics of the ferrocene derivative are crucial for the high sensitivity and rapid response of the sensor. flexmedical-solutions.commdpi.com The ability to functionalize the this compound core allows for its covalent attachment to polymers or electrode surfaces, enhancing the stability and reusability of the sensor. mdpi.commdpi.comnih.gov

| Ferrocene Derivative | Sensor Type | Analyte | Role of Ferrocene Derivative | Reference |

|---|---|---|---|---|

| 1,1-Dimethyl-3-(2-amino-1-hydroxyethyl) ferrocene | Amperometric Biosensor | alpha-Amylase | Electron Transfer Mediator | iitkgp.ac.in |

| (1-Hydroxy-2-(2-(thiophen-3-yl)ethyl amino)ethyl)ferrocene | Amperometric Biosensor | L-Glutamate | Redox Mediator for Glutamate Oxidase | mdpi.com |

Materials Science and Polymer Chemistry Contributions

This compound serves as a valuable monomer and building block in the creation of advanced materials, particularly in the realm of polymer chemistry. Its unique structure, combining the reactive hydroxyl group with the stable and redox-active ferrocenyl moiety, allows for its incorporation into a variety of polymeric architectures. These materials often exhibit interesting electrochemical, thermal, and photothermal properties.

Synthesis of Ferrocene-Containing Polymeric Materials

The presence of the hydroxyl group in this compound makes it a suitable candidate for polymerization reactions. Ferrocene-containing polymers are a significant class of materials due to their excellent redox activity, high chemical and thermal stability, and potential applications in electronics, catalysis, and sensing. mdpi.com

One approach to synthesizing ferrocene-containing polymers involves the polycondensation reaction of a bis(α-hydroxyalkyl)ferrocene, such as 1,1'-bis(1-hydroxyethyl)ferrocene, with other difunctional monomers. google.com For instance, the reaction with a substituted dihydroxy alcohol in the presence of a catalyst like boron trifluoride etherate can yield ferrocene polyglycol copolymers. google.com These polymers, which can range from viscous liquids to putty-like solids, have been explored for applications such as propellant binders and burning rate controllers in rocket propellants due to their heat stability. google.com

Another method for creating ferrocene-containing polymers is through acyclic diene metathesis (ADMET) polymerization. mdpi.com This technique can be used to synthesize conjugated oligomers with all-trans-configured vinylene bonds from ferrocene-containing monomers. mdpi.com These oligomers have shown stable and reversible electrochemistry. mdpi.com

Furthermore, this compound derivatives can be converted into other monomers suitable for different polymerization techniques. For example, 1,1'-bis(1-hydroxyethyl)ferrocene can be transformed into 1,1'-divinylferrocene, which can then be polymerized using initiators like BF3OEt2 and AIBN. researchgate.net The resulting polymers have been shown to contain both cyclized and uncyclized units, with their properties depending on the polymerization method used. researchgate.net

The incorporation of ferrocene into block copolymers has also been achieved. ku.dk For instance, diblock copolymers with poly(ferrocenylmethyl methacrylate) as one of the blocks have been synthesized via anionic polymerization. ku.dk These materials can self-assemble into well-ordered nanostructures, such as cylinders, which can be controlled by the choice of solvent. ku.dk

The synthesis of a magnetic ferrocene-containing polymer with photothermal properties has also been reported. mdpi.com This material demonstrated efficient degradation of methylene (B1212753) blue under laser irradiation, highlighting its potential for environmental remediation. mdpi.com

Table 1: Examples of Ferrocene-Containing Polymers from α-Hydroxyethylferrocene Derivatives

| Polymer Type | Monomer(s) | Polymerization Method | Key Properties/Applications |

| Ferrocene Polyglycol Copolymers | 1,1'-Bis(α-hydroxyalkyl)ferrocene, Substituted Dihydroxy Alcohol | Polycondensation | Propellant binders, burning rate controllers google.com |

| Conjugated Ferrocene Oligomers | Ferrocene-containing dienes | ADMET Polymerization | Stable and reversible electrochemistry mdpi.com |

| Poly(1,1'-divinylferrocene) | 1,1'-Divinylferrocene | Cationic or Radical Polymerization | Thermally stable polymers researchgate.net |

| Ferrocene-Containing Block Copolymers | Ferrocenylmethyl methacrylate | Anionic Polymerization | Self-assembly into ordered nanostructures ku.dk |

| Magnetic Ferrocene Polymer | Ferrocene-based monomers | Not specified | Photothermal effects, degradation of organic pollutants mdpi.com |

Role in Supramolecular Assemblies and Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π interactions, to form well-organized structures. nso-journal.orgnih.gov this compound and its derivatives are excellent building blocks for constructing supramolecular assemblies due to their ability to participate in these interactions. researchgate.net The hydroxyl group, in particular, is a key functional group for forming hydrogen bonds.

The self-assembly of these molecules can be controlled by adjusting factors like solvent, temperature, and pH. nso-journal.org For example, ferrocenylpyrimidine complexes with carboxylic acids have been shown to form varied dimensional structures through hydrogen bonding. researchgate.net

The resulting supramolecular architectures can have unique properties and applications. For instance, the formation of supramolecular assemblies can be used to create functional materials for photo/electrochemical applications. nso-journal.org The ordered arrangement of monomers within a supramolecular structure prior to polymerization can influence the properties of the final material. nso-journal.org

Furthermore, supramolecular assemblies of ferrocene derivatives can be designed to be responsive to external stimuli, such as light or changes in pH. beilstein-journals.org This responsiveness allows for the creation of "smart" materials that can change their properties on demand.

The study of these assemblies is often conducted using techniques like NMR, UV-Vis, and fluorescence spectroscopy to quantify the interactions between the molecular components. rsc.org

Strategic Reagents in Sophisticated Organic Synthesis

This compound and its derivatives are not only building blocks for larger structures but also serve as important reagents in organic synthesis. chembk.com Their utility stems from the unique electronic properties of the ferrocene moiety and the reactivity of the hydroxyl group.

Ferrocene is known to stabilize a positive charge at the α-position, which makes the hydroxyl group a good leaving group in the presence of an acid. thieme-connect.de This property allows for the facile formation of the α-ferrocenylethyl cation, a key intermediate in various synthetic transformations. rsc.org

For example, this compound can be used in reactions like catalytic hydrogenation and Grignard reactions. chembk.com It can also be a precursor for the synthesis of other important ferrocenyl compounds. For instance, the reduction of acetylferrocene (B1663952) yields this compound. rsc.orgthieme-connect.de

The hydroxyl group can be easily converted to other functional groups, expanding the synthetic utility of the molecule. For example, 1,1'-bis(1-hydroxyethyl)ferrocene can be converted to the corresponding diether. acs.org It has also been used in the synthesis of ferrocenyl-containing purine (B94841) and purine isosteres, which have been evaluated for their antiproliferative activity. mdpi.com

In the synthesis of chiral compounds, this compound can be a valuable starting material. The synthesis of C2 symmetric 1,1',2,2'-tetrasubstituted ferrocene systems has been described, starting from the reduction of ferrocenyl carbonyl compounds to form alcohols like this compound. rsc.org

Applications in Bioinorganic Chemistry and Biochemical Transformations

Bioinorganic chemistry is a field that explores the role of metals in biological systems. wikipedia.org Ferrocene and its derivatives, including this compound, have attracted significant attention in this area due to their stability, redox properties, and low toxicity. ku.dkpittstate.edu

This compound as a Model Compound for Organometallic Reactivity in Biological Contexts

This compound can serve as a model compound to study the behavior of organometallic species in biological environments. cuni.cz Understanding the interactions of such compounds with biological molecules is crucial for the development of new metal-based drugs and diagnostic agents. iitk.ac.in

The study of organometallic compounds in medicine includes their use as anticancer drugs and diagnostic agents. iitk.ac.in Ferrocene derivatives have shown promise in this regard, with some exhibiting potent antineoplastic activity. mdpi.com The electrochemical properties of these compounds are often investigated to understand their mechanism of action. researchgate.net

Enzyme-Mediated Transformations Involving this compound

Enzymes are highly efficient and selective catalysts that can be used to perform chemical transformations on a wide range of substrates, including organometallic compounds. nih.gov The use of enzymes in organic synthesis is a rapidly growing field, offering environmentally friendly alternatives to traditional chemical methods. mdpi.com

Enzyme-mediated reactions involving this compound and its derivatives have been explored. For example, the enzymatic resolution of racemic ferrocene derivatives has been reported, allowing for the synthesis of enantiomerically pure compounds. researchgate.net This is particularly important for the development of chiral drugs and catalysts.

The stereochemical outcome of these biotransformations can be carefully analyzed, for instance, through deuterium (B1214612) labeling experiments, to understand the mechanism of the enzymatic reaction. rsc.org This knowledge can then be used to design more efficient and selective biocatalytic processes.

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, are also being developed. nih.gov These processes can be used to synthesize complex molecules from simple starting materials in a highly efficient manner.

Precursors for Nucleic Acid Analogues and Related Biomolecules

This compound has emerged as a valuable and versatile precursor in the field of bioorganometallic chemistry for the synthesis of novel nucleic acid analogues. In these structures, the traditional sugar moiety (ribose or deoxyribose) is replaced by the organometallic ferrocene scaffold. This substitution imparts unique electrochemical, structural, and potentially therapeutic properties to the resulting biomolecules. The chirality of this compound is crucial, as it allows for the synthesis of stereochemically pure "ferronucleosides," which is a critical aspect for their biological recognition and function.

Research has demonstrated a synthetic pathway starting from chiral this compound to create ferrocene-based nucleoside analogues. cardiff.ac.ukscispace.com These so-called ferronucleosides contain both a nucleobase and a hydroxyl group, which are key features for them to potentially act as substrates that interfere with the synthesis of nucleic acids. cardiff.ac.uk The synthetic strategy often leverages the directing effect of the alpha-hydroxyethyl group in ortho-lithiation reactions to achieve specific substitution patterns on the cyclopentadienyl ring. cardiff.ac.ukscispace.com

A notable approach involves a multi-step synthesis to produce 1,2-disubstituted ferrocene nucleoside analogues. cardiff.ac.ukscispace.com This method highlights the utility of this compound as a foundational building block. The process begins with the protection of the hydroxyl group, followed by directed ortho-lithiation and subsequent functionalization to introduce a linker for the attachment of a nucleobase. cardiff.ac.ukscispace.com

The synthesis of these ferrocenyl nucleoside analogues can be summarized in the following key steps, starting from a protected form of this compound:

| Step | Reactant(s) | Product | Purpose | Reference |